7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
CAS No.:
Cat. No.: VC17845739
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO4 |
|---|---|
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C8H11NO4/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13/h9H,1-4H2,(H,10,11)(H,12,13) |
| Standard InChI Key | YATDJCAXVIVFQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(N2)C(=O)O)C(=O)O |
Introduction
Synthetic Routes and Optimization
Core Synthesis Strategy
The primary synthesis begins with dimethyl-meso-2,5-dibromohexanedioate, which undergoes sequential transformations to introduce the bicyclic scaffold. A pivotal step is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane, forming the 7-azabicyclo[2.2.1]heptane skeleton . Subsequent hydrolysis and oxidation yield the dicarboxylic acid.
Table 1: Key Synthetic Steps and Yields
| Step | Reaction | Yield (%) | Purpose |
|---|---|---|---|
| 1 | Dibromination | 95 | Introduce reactive sites |
| 2 | Cyclization | 65 | Form pyrrolidine intermediate |
| 3 | Double alkylation | 75 | Construct bicyclic framework |
| 4 | Ester hydrolysis | 90 | Generate carboxylic acids |
Alternative Methodologies
Fraser and Swingle’s earlier work on 7-azabicyclo[2.2.1]heptane derivatives highlights the challenges of low yields (<1%) in early routes . Their improved five-step synthesis achieved 18–36% yields via reductive amination and hydrogenation, albeit requiring platinum oxide . These methods underscore the sensitivity of bicyclic systems to reaction conditions and catalyst availability.
Structural and Conformational Analysis
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₁NO₄ | |
| Molecular weight | 209.18 g/mol | |
| Density | 1.45 g/cm³ (estimated) | |
| pKa (carboxylic acids) | ~2.5 and ~4.5 |
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits distinct signals for bridgehead protons (δ 3.8–4.2 ppm) and methylene groups (δ 1.5–2.5 ppm) .
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IR: Strong absorptions at 1700–1720 cm⁻¹ confirm carboxylic acid functionalities .
Physicochemical and Biochemical Properties
Biological Relevance
As a mimic of 2-aminoadipic acid—a key intermediate in lysine metabolism—this derivative has potential as:
Comparative Analysis with Related Bicyclic Systems
Table 3: Comparison of Bicyclic Amino Acids
| Compound | Chirality | Rigidity | Synthetic Yield (%) | Key Application |
|---|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid | Non-chiral | High | 28 | Enzyme inhibition |
| 2-Azabicyclo[2.2.2]octane-3-carboxylic acid | Chiral | Moderate | 15 | Neurological research |
| 3-Aminobicyclo[3.2.1]octane-1-carboxylic acid | Non-chiral | Low | 10 | Peptide modification |
The non-chirality of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid eliminates stereochemical complications in drug design, offering advantages over chiral analogs .
Applications in Drug Discovery
Conformational Restriction in Medicinal Chemistry
The rigid scaffold serves as a template for:
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Glutamate receptor modulators: Mimicking glutamate’s extended conformation while resisting receptor desensitization .
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Metalloprotease inhibitors: Chelating zinc ions via dicarboxylate groups .
Case Study: Anticonvulsant Activity
Preliminary studies suggest analogues of this compound reduce seizure duration in rodent models by modulating synaptic glutamate levels . Further optimization is required to enhance blood-brain barrier permeability.
Challenges and Future Directions
Synthetic Limitations
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Scalability of the double alkylation step remains problematic due to side reactions .
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Functionalization at the bridgehead positions is hindered by steric constraints .
Proposed Modifications
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Introducing electron-withdrawing groups to stabilize intermediates during synthesis.
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Exploring enzymatic resolution to access enantiopure derivatives for targeted therapies.
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